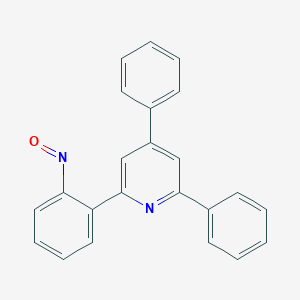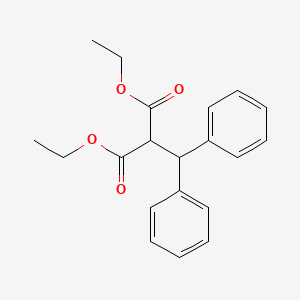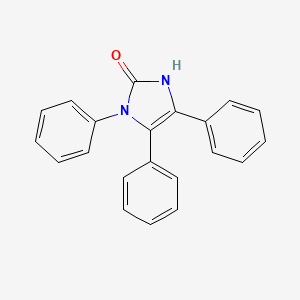
4-(9,10-Dihydrophenanthren-2-yl)butanoic acid
Descripción general
Descripción
4-(9,10-Dihydrophenanthren-2-yl)butanoic acid is a chemical compound with the molecular formula C18H18O2. It is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon, and features a butanoic acid group attached to the 2-position of the dihydrophenanthrene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(9,10-Dihydrophenanthren-2-yl)butanoic acid typically involves the following steps:
Starting Material: The synthesis begins with phenanthrene or its derivatives.
Hydrogenation: Phenanthrene undergoes catalytic hydrogenation to form 9,10-dihydrophenanthrene.
Functionalization: The dihydrophenanthrene is then functionalized with a butanoic acid group through a series of reactions, including Friedel-Crafts acylation and subsequent hydrolysis.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring efficient and cost-effective processes. This includes optimizing reaction conditions, such as temperature, pressure, and catalysts, to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions: 4-(9,10-Dihydrophenanthren-2-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phenanthrenequinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydrophenanthrene derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Catalysts such as palladium on carbon (Pd/C) are often used for hydrogenation reactions.
Substitution: Friedel-Crafts acylation typically uses aluminum chloride (AlCl3) as a catalyst.
Major Products Formed:
Oxidation Products: Phenanthrenequinone and its derivatives.
Reduction Products: Dihydrophenanthrene derivatives.
Substitution Products: Various substituted phenanthrenes.
Aplicaciones Científicas De Investigación
4-(9,10-Dihydrophenanthren-2-yl)butanoic acid has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of more complex organic compounds.
Biology: The compound is used in studies related to the biological activity of phenanthrene derivatives.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 4-(9,10-Dihydrophenanthren-2-yl)butanoic acid exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism depends on the specific application and the biological system .
Comparación Con Compuestos Similares
Phenanthrenequinone
Dihydrophenanthrene
1-(9,10-Dihydrophenanthren-2-yl)ethanone
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propiedades
IUPAC Name |
4-(9,10-dihydrophenanthren-2-yl)butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O2/c19-18(20)7-3-4-13-8-11-17-15(12-13)10-9-14-5-1-2-6-16(14)17/h1-2,5-6,8,11-12H,3-4,7,9-10H2,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATBNZVJRYSEKAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)CCCC(=O)O)C3=CC=CC=C31 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90322940 | |
| Record name | 4-(9,10-Dihydrophenanthren-2-yl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90322940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7494-59-9 | |
| Record name | NSC402398 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402398 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(9,10-Dihydrophenanthren-2-yl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90322940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Bromo-1-{4-[4-(2-bromoacetyl)phenoxy]phenyl}ethan-1-one](/img/structure/B7777917.png)





![(6R)-6,8-Diphenyl-8-azabicyclo[3.2.1]oct-3-en-2-one](/img/structure/B7777988.png)
![N-[1-(1H-1,2,3-Benzotriazol-1-yl)hexyl]benzamide](/img/structure/B7777991.png)

![7H-Dibenzo[c,g]carbazole](/img/structure/B7778003.png)



